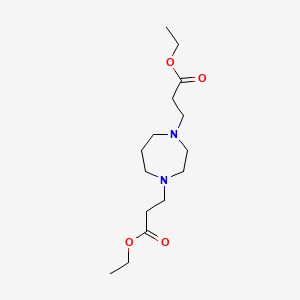![molecular formula C13H18Cl2N2O B11835590 1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)
1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has a spiro linkage between a piperidine and a quinoline ring, making it an interesting subject for various chemical and pharmaceutical studies.
Métodos De Preparación
The synthesis of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride can be achieved through several synthetic routes. One common method involves the cycloisomerization of tryptamine-ynamides catalyzed by silver(I) and triphenylphosphine (PPh3). This reaction is chelation-controlled and produces the spiro scaffold in a racemic and diastereoselective manner . The reaction conditions typically involve mild temperatures and the use of non-covalent interactions to stabilize the intermediate products.
Análisis De Reacciones Químicas
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline rings, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions but can include various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds and other heterocyclic structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with unique properties due to its spiro structure.
Mecanismo De Acción
The mechanism of action of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride involves its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, altering their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but it is believed that the spiro structure plays a crucial role in its binding affinity and selectivity.
Comparación Con Compuestos Similares
1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride can be compared with other spiro compounds such as spiro[indole-3,4’-piperidine] and spiro[4H-pyrazole-oxindole]. These compounds share the spiro linkage but differ in the specific rings involved and their chemical properties. The uniqueness of 1’H-Spiro[piperidine-4,3’-quinolin]-2’(4’H)-one dihydrochloride lies in its combination of piperidine and quinoline rings, which imparts distinct chemical and biological properties.
Similar compounds include:
- Spiro[indole-3,4’-piperidine]
- Spiro[4H-pyrazole-oxindole]
- Spiro[furo[3,4-c]pyridine-3,3’-piperidine]
Propiedades
Fórmula molecular |
C13H18Cl2N2O |
|---|---|
Peso molecular |
289.20 g/mol |
Nombre IUPAC |
spiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C13H16N2O.2ClH/c16-12-13(5-7-14-8-6-13)9-10-3-1-2-4-11(10)15-12;;/h1-4,14H,5-9H2,(H,15,16);2*1H |
Clave InChI |
IIXWYJUPFFPACI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC3=CC=CC=C3NC2=O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)

![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)


